molecular formula C2H2F2O5S B1297316 Difluorosulfoacetic acid CAS No. 422-67-3

Difluorosulfoacetic acid

Cat. No.: B1297316
CAS No.: 422-67-3
M. Wt: 176.1 g/mol
InChI Key: YIBFJCKIOIVKIU-UHFFFAOYSA-N
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Description

Difluorosulfoacetic acid (DFSA), chemically designated as 2,2-difluoro-2-(fluorosulfonyl)acetic acid, is a fluorinated organic compound with the molecular formula C₂HF₃O₄S (molecular weight: 178.09 g/mol) . Its structure features a difluoroacetic acid backbone substituted with a fluorosulfonyl group (–SO₂F), which confers unique reactivity and physicochemical properties. This exclusion distinguishes it from regulated PFAS like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) .

Properties

IUPAC Name

2,2-difluoro-2-sulfoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F2O5S/c3-2(4,1(5)6)10(7,8)9/h(H,5,6)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBFJCKIOIVKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349596
Record name Difluorosulfoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422-67-3
Record name 2,2-Difluoro-2-sulfoacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=422-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Difluorosulfoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Difluorosulfoacetic acid can be synthesized through several methods. One common synthetic route involves the reaction of tetrafluoroethane beta-sultone with sodium methoxide to produce this compound dimethyl ester . This ester can then be hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and reaction conditions may vary depending on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Difluorosulfoacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol or other reduced forms.

    Substitution: The fluorine atoms in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions can produce alcohols or other reduced compounds.

Scientific Research Applications

Difluorosulfoacetic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and chemical analysis due to its unique reactivity.

    Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

    Medicine: this compound is explored for its potential therapeutic applications, including drug development and delivery.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of difluorosulfoacetic acid involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Difluoroacetic Acid

  • Formula : C₂H₂F₂O₂
  • Molecular Weight : 96.03 g/mol
  • Key Features : Lacks the sulfonyl group, resulting in lower acidity (pKa ~1.3) compared to DFSA. Widely used in organic synthesis and pharmaceuticals .
  • Regulatory Status: Not classified as a PFAS.

Trifluoroacetic Acid (TFA)

  • Formula : C₂HF₃O₂
  • Molecular Weight : 114.02 g/mol
  • Key Features : A stronger acid (pKa ~0.23) due to three fluorine atoms. Used as a solvent and catalyst. Unlike DFSA, TFA’s environmental persistence is well-documented .

α,α-Difluorophenylacetic Acid

  • Formula : C₈H₆F₂O₂
  • Molecular Weight : 172.13 g/mol
  • Key Features : Contains a phenyl group, enhancing lipophilicity. Used in pharmaceutical intermediates (e.g., β-lactam antibiotics) .

Difluoromethylthioacetic Acid

  • Formula : C₃H₄F₂O₂S
  • Molecular Weight : 142.12 g/mol
  • Key Features : A sulfur-containing analog with applications in agrochemicals. The thioether group alters redox behavior compared to DFSA .

Fluorosulfonic Acid

  • Formula : FHO₃S
  • Molecular Weight : 100.07 g/mol
  • Key Features : A superacid (pKa < -12) used in industrial alkylation. Unlike DFSA, it lacks a carboxylic acid group .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications Regulatory Status (PFAS)
Difluorosulfoacetic acid C₂HF₃O₄S 178.09 –COOH, –SO₂F, 2×F Specialty synthesis Excluded
Difluoroacetic acid C₂H₂F₂O₂ 96.03 –COOH, 2×F Pharmaceuticals, solvents Excluded
Trifluoroacetic acid C₂HF₃O₂ 114.02 –COOH, 3×F Catalysis, peptide synthesis Excluded
α,α-Difluorophenylacetic acid C₈H₆F₂O₂ 172.13 –COOH, 2×F, phenyl Drug intermediates Excluded
Fluorosulfonic acid FHO₃S 100.07 –SO₃H, F Industrial alkylation Excluded

Key Research Findings

Acidity and Reactivity

  • DFSA’s fluorosulfonyl group enhances acidity compared to difluoroacetic acid but is less acidic than fluorosulfonic acid .

Environmental and Health Considerations

  • However, its environmental persistence remains understudied.
  • In contrast, PFOS and PFOA (regulated PFAS) exhibit bioaccumulation and toxicity, leading to strict regulatory controls .

Biological Activity

Difluorosulfoacetic acid (DFSA) is an organofluorine compound that has garnered attention in various scientific fields, particularly in biochemistry and medicinal chemistry. This article explores the biological activity of DFSA, its mechanisms of action, and relevant case studies that highlight its significance in research.

Chemical Structure and Properties

This compound, with the molecular formula C2H2F2O5SC_2H_2F_2O_5S, features two fluorine atoms attached to a carbon atom alongside a sulfonic acid group. This unique structure contributes to its reactivity and potential biological applications.

DFSA interacts with various biological targets, primarily through its role as an enzyme inhibitor or activator. The specific mechanisms depend on the context of its use, but it has been shown to affect metabolic pathways and enzyme functions significantly. The compound's ability to modify enzyme activity makes it a valuable tool in biochemical studies.

Biological Activity

  • Enzyme Inhibition : DFSA has been utilized in studies to investigate its effects on specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain dehydrogenases, which are crucial for cellular respiration and energy production.
  • Metabolic Pathways : Research indicates that DFSA can alter metabolic pathways by modulating the activity of key enzymes. This alteration can lead to changes in cellular metabolism, making it a candidate for further exploration in metabolic diseases.
  • Therapeutic Potential : Preliminary studies suggest that DFSA may have therapeutic applications, particularly in drug development where enzyme modulation is critical for efficacy. Its role in influencing biochemical pathways could pave the way for novel treatments.

Case Study 1: Enzyme Interaction

A study published in a biochemical journal examined the interaction of DFSA with lactate dehydrogenase (LDH). The researchers found that DFSA significantly inhibited LDH activity, suggesting potential applications in conditions where LDH is upregulated, such as cancer.

Case Study 2: Metabolic Effects

In another investigation, DFSA was administered to animal models to assess its impact on glucose metabolism. The results indicated that DFSA treatment led to a decrease in blood glucose levels, highlighting its potential role in managing diabetes.

Data Table: Summary of Biological Activities

Activity Description Reference
Enzyme InhibitionInhibits lactate dehydrogenase (LDH)
Metabolic ModulationAlters glucose metabolism leading to reduced blood sugar
Therapeutic PotentialInvestigated for drug development applications

Q & A

Basic Research Questions

Q. What are the established synthetic routes for difluorosuloacetic acid, and how can researchers optimize reaction conditions for higher yields?

  • Methodological Answer : Synthesis typically involves fluorination and sulfonation steps. Variables such as temperature (e.g., 80–120°C), catalyst selection (e.g., HF or KF), and stoichiometric ratios of precursors should be systematically tested using factorial experimental design. Purification via recrystallization or column chromatography is critical to isolate high-purity products. Researchers should document reaction parameters rigorously to ensure reproducibility, following guidelines for experimental reporting .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing difluorosulfoacetic acid, and what are the key spectral markers?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., 19F^{19}\text{F}-NMR for fluorine environments) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is recommended for purity analysis, with retention times and fragmentation patterns compared against standards. Key spectral markers include:

  • NMR : Chemical shifts for -CF2_2 groups (~-110 to -120 ppm in 19F^{19}\text{F}-NMR).
  • MS/MS : Fragment ions corresponding to [M-H]^- or [M+Na]+^+ adducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation rates of this compound under varying environmental conditions?

  • Methodological Answer : Controlled laboratory simulations should replicate environmental variables (pH, temperature, microbial activity) while using isotopically labeled analogs (e.g., 13C^{13}\text{C}- or 18O^{18}\text{O}-labeled compounds) to track degradation pathways. Statistical tools like multivariate regression can isolate confounding factors. Cross-validation with field studies and meta-analyses of existing data are critical to reconcile discrepancies .

Q. What computational modeling approaches are suitable for predicting the environmental persistence and bioaccumulation potential of this compound?

  • Methodological Answer : Density functional theory (DFT) can model bond dissociation energies to predict hydrolytic stability. Quantitative structure-activity relationship (QSAR) models, calibrated with PFAS datasets, estimate bioaccumulation factors (BAFs) and toxicity endpoints. Molecular dynamics simulations may elucidate interactions with biological membranes or soil organic matter .

Q. How should researchers design experiments to assess the reactivity of this compound in aqueous systems, particularly in the presence of coexisting anions?

  • Methodological Answer : Use batch reactors with controlled ionic strength buffers (e.g., phosphate, nitrate) to study competitive adsorption or redox interactions. In situ spectroscopic techniques (e.g., Raman or FTIR) can monitor real-time reaction kinetics. Data should be analyzed using Langmuir or Freundlich isotherm models to quantify adsorption capacities .

Data Analysis and Interpretation

Q. What strategies are recommended for validating analytical methods when detecting trace levels of this compound in complex matrices (e.g., biological fluids, environmental samples)?

  • Methodological Answer : Follow guidelines from the EURL POPs for PFAS analysis, including:

  • Validation Parameters : Limit of detection (LOD < 0.1 ng/mL), matrix spike recovery (70–120%), and inter-laboratory reproducibility.
  • Quality Control : Use isotopically labeled internal standards (e.g., 13C^{13}\text{C}-difluorosulfoacetic acid) to correct for matrix effects .

Q. How can researchers address challenges in reconciling computational predictions with experimental data for this compound’s thermodynamic properties?

  • Methodological Answer : Compare computational outputs (e.g., Gibbs free energy from DFT) with calorimetric measurements (e.g., differential scanning calorimetry). Sensitivity analyses should identify model assumptions (e.g., solvent effects) contributing to discrepancies. Collaborative frameworks like the FINER criteria ensure questions are feasible and novel .

Ethical and Reproducibility Considerations

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

  • Methodological Answer : Adopt SOPs for fluorosulfonic acid analogs, including:

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and fume hoods.
  • Waste Management : Neutralization with alkaline solutions (e.g., 10% NaOH) before disposal .

Q. How can researchers enhance the reproducibility of studies on this compound’s catalytic applications?

  • Methodological Answer : Publish detailed synthetic protocols, raw spectral data, and crystallographic files as supplementary materials. Use open-source platforms like Zenodo for data archiving. Peer reviews should emphasize adherence to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Difluorosulfoacetic acid
Reactant of Route 2
Difluorosulfoacetic acid

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